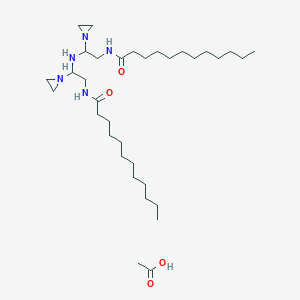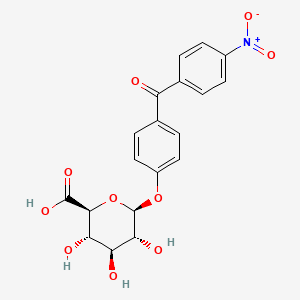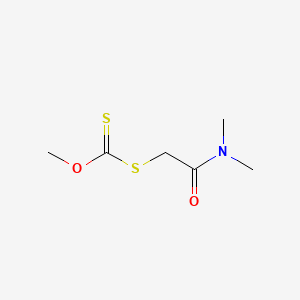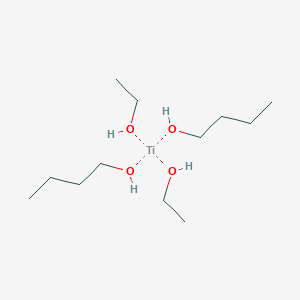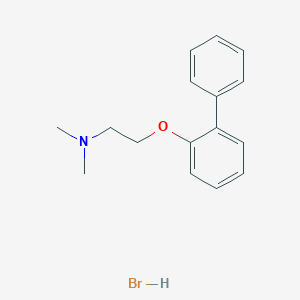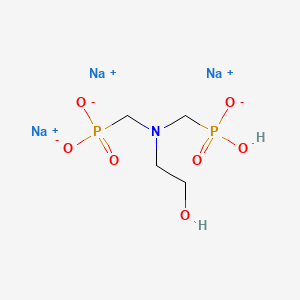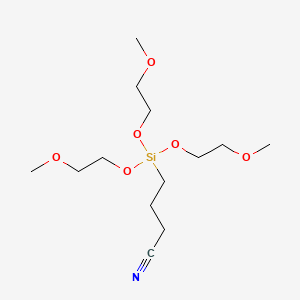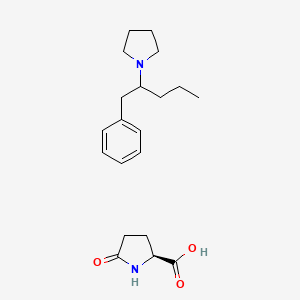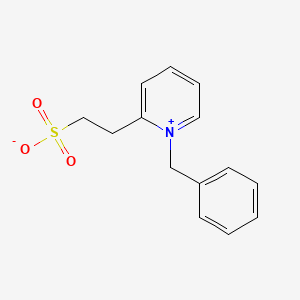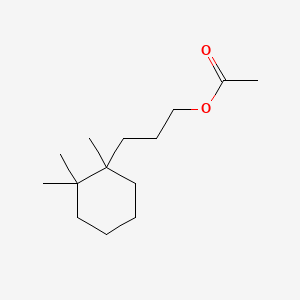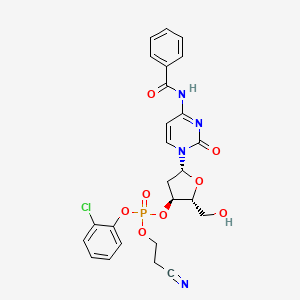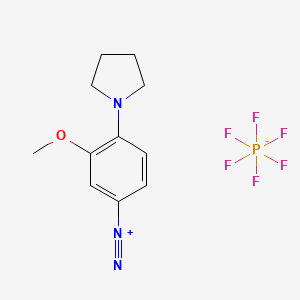
N,N-Diethyl-4-((2-methyl-4-((o-tolyl)azo)phenyl)azo)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-4-((2-methyl-4-((o-tolyl)azo)phenyl)azo)aniline is an organic compound with the molecular formula C24H27N5 and a molecular weight of 385.50 g/mol. This compound is characterized by its azo groups, which are functional groups containing a nitrogen-nitrogen double bond (N=N). Azo compounds are known for their vivid colors and are commonly used as dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-((2-methyl-4-((o-tolyl)azo)phenyl)azo)aniline typically involves the diazotization of an aromatic amine followed by azo coupling. The process begins with the diazotization of 2-methyl-4-((o-tolyl)azo)aniline, which is then coupled with N,N-diethylaniline under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-4-((2-methyl-4-((o-tolyl)azo)phenyl)azo)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo groups leads to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic medium are used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) and nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-4-((2-methyl-4-((o-tolyl)azo)phenyl)azo)aniline has several applications in scientific research:
Chemistry: Used as a dye and pigment due to its vivid color properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the manufacturing of colored plastics and textiles.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-4-((2-methyl-4-((o-tolyl)azo)phenyl)azo)aniline involves its interaction with molecular targets through its azo groups. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The specific pathways and molecular targets depend on the context of its application, such as its use in staining or as a dye.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-4-((2-methylphenyl)azo)aniline
- N,N-Diethyl-4-((4-methylphenyl)azo)aniline
- N,N-Diethyl-4-((2-chlorophenyl)azo)aniline
Uniqueness
N,N-Diethyl-4-((2-methyl-4-((o-tolyl)azo)phenyl)azo)aniline is unique due to the presence of two azo groups and the specific arrangement of its substituents. This structure imparts distinct chemical and physical properties, such as its color and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
85959-32-6 |
|---|---|
Molekularformel |
C24H27N5 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
N,N-diethyl-4-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]aniline |
InChI |
InChI=1S/C24H27N5/c1-5-29(6-2)22-14-11-20(12-15-22)25-28-24-16-13-21(17-19(24)4)26-27-23-10-8-7-9-18(23)3/h7-17H,5-6H2,1-4H3 |
InChI-Schlüssel |
ZDSWNHTYYUFKPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N=NC3=CC=CC=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


